Undecane-1,11-diyl diisocyanate
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Overview
Description
Undecane-1,11-diyl diisocyanate is a chemical compound with the molecular formula C13H22N2O2. It is also known by its IUPAC name, 1,11-diisocyanatoundecane. This compound is characterized by the presence of two isocyanate groups (-N=C=O) attached to the ends of an undecane chain. It is used in various industrial applications, particularly in the production of polymers and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecane-1,11-diyl diisocyanate can be synthesized through the reaction of undecane-1,11-diol with phosgene or other carbonyl diisocyanates. The reaction typically occurs under controlled conditions to ensure the formation of the diisocyanate without unwanted side products. The general reaction is as follows:
HO-(CH2)11-OH+2COCl2→OCN-(CH2)11-NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive nature of phosgene. Safety measures are crucial to prevent exposure to hazardous chemicals. The process is optimized for high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Undecane-1,11-diyl diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: Can polymerize with diols or diamines to form polyurethanes or polyureas.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts at room temperature to form ureas.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes and Polyureas: Formed through polymerization reactions
Scientific Research Applications
Undecane-1,11-diyl diisocyanate has several applications in scientific research and industry:
Polymer Chemistry: Used in the synthesis of polyurethanes and polyureas, which have applications in coatings, adhesives, and foams.
Material Science: Utilized in the development of high-performance materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for potential use in drug delivery systems and biomedical coatings due to its reactivity and ability to form biocompatible polymers
Mechanism of Action
The mechanism of action of undecane-1,11-diyl diisocyanate involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The reactivity is driven by the electrophilic nature of the carbon in the isocyanate group, which readily forms covalent bonds with nucleophiles. This reactivity is harnessed in polymerization reactions to create long-chain polymers with desired properties .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate used in the production of polyurethanes.
Toluene diisocyanate (TDI): Widely used in the manufacture of flexible foams.
Methylenediphenyl diisocyanate (MDI): Commonly used in the production of rigid foams and coatings.
Uniqueness
Undecane-1,11-diyl diisocyanate is unique due to its longer aliphatic chain, which imparts different mechanical and thermal properties to the polymers formed from it. This makes it suitable for specific applications where flexibility and durability are required .
Properties
CAS No. |
78980-33-3 |
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Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1,11-diisocyanatoundecane |
InChI |
InChI=1S/C13H22N2O2/c16-12-14-10-8-6-4-2-1-3-5-7-9-11-15-13-17/h1-11H2 |
InChI Key |
IYJMQRLCWBFHJL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN=C=O)CCCCCN=C=O |
Origin of Product |
United States |
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